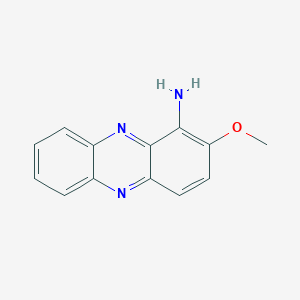

2-Methoxy-phenazin-1-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

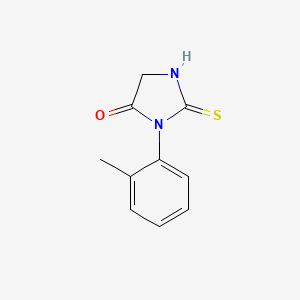

2-Methoxy-phenazin-1-ylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. This compound is a derivative of phenazine, which is a heterocyclic organic compound containing a nitrogen atom in its ring structure.

Applications De Recherche Scientifique

Electropolymerization and Polymerization Kinetics

2-Methoxyaniline, a compound related to 2-Methoxy-phenazin-1-ylamine, has been studied for its electropolymerization properties. The polymerization of 2-methoxyaniline yields products with varying structures and properties, depending on the monomer concentration. At low concentrations, the insertion of phenazinic units results in a redox-type polymer. This process's kinetics has been explored in different conditions, providing valuable insights into the electropolymerization mechanism of similar aromatic amines (Viva et al., 2002).

Antitumoral Effects

Phenazine derivatives, closely related to this compound, have demonstrated notable antitumoral effects. For instance, specific phenazine N5,N10-dioxide derivatives have been tested against the Caco-2 cell line, showcasing potent cell growth inhibition, alteration of the cell cycle, and induction of apoptosis. These findings indicate a promising direction for using phenazine derivatives as antitumoral compounds (Pachón et al., 2008).

Biosynthetic Pathway Construction

In the field of biotechnology, 1-Hydroxyphenazine derivatives, related to this compound, have been a focus due to their broad-spectrum antibacterial and potential biological activities. Research has gone into constructing biosynthetic pathways to enhance the production and variety of these phenazine derivatives. This approach has paved the way for increased yields of compounds like 1-methoxyphenazine, showcasing the potential for large-scale production and application in various industries (Wan et al., 2022).

Interaction Studies and Fluorescence Spectral Analysis

Studies have been conducted on the interaction of related phenazin compounds with biological molecules like Bovine Serum Albumin (BSA). These interactions are critical in understanding the bioavailability and efficacy of such compounds in biological systems. Fluorescence spectral data has provided insights into the binding constants and modes of quenching, elucidating the interaction dynamics of these compounds with proteins (Ghosh et al., 2016).

Propriétés

IUPAC Name |

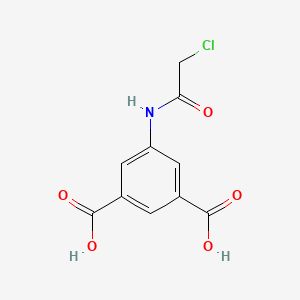

2-methoxyphenazin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-11-7-6-10-13(12(11)14)16-9-5-3-2-4-8(9)15-10/h2-7H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHFOGBPMFZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346292 |

Source

|

| Record name | 2-Methoxy-phenazin-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3224-52-0 |

Source

|

| Record name | 2-Methoxy-phenazin-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)